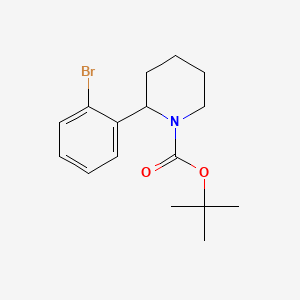
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate is a chemical compound with the molecular formula C16H22BrNO2 and a molecular weight of 340.26 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a bromophenyl substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
The synthesis of Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate typically involves the reaction of 2-bromobenzyl bromide with piperidine, followed by the introduction of a tert-butyl ester group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride and dimethylformamide.
Oxidation Reactions: The piperidine ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of piperidone derivatives.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the bromine atom and the formation of a phenylpiperidine derivative.
Applications De Recherche Scientifique
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate can be compared with other similar compounds, such as:
Tert-Butyl 4-(Phenylamino)Piperidine-1-Carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and its analogues.
Tert-Butyl 4-(2-(2-Hydroxyethyl)Phenyl)Piperidine-1-Carboxylate: This compound is used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
The uniqueness of this compound lies in its bromophenyl group, which provides distinct reactivity and potential for further functionalization compared to other piperidine derivatives.
Propriétés
Formule moléculaire |
C16H22BrNO2 |
|---|---|
Poids moléculaire |
340.25 g/mol |
Nom IUPAC |
tert-butyl 2-(2-bromophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-11-7-6-10-14(18)12-8-4-5-9-13(12)17/h4-5,8-9,14H,6-7,10-11H2,1-3H3 |
Clé InChI |
SYQRSORWOJCTKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


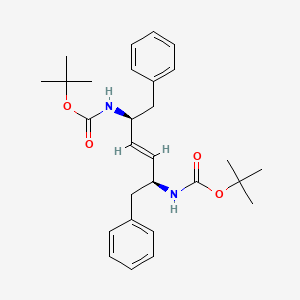
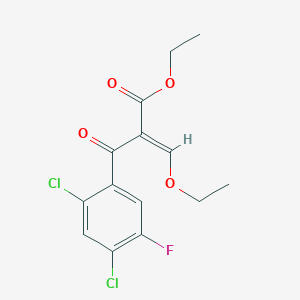
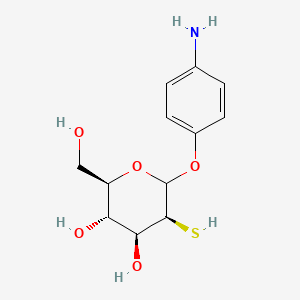
![4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B11828696.png)
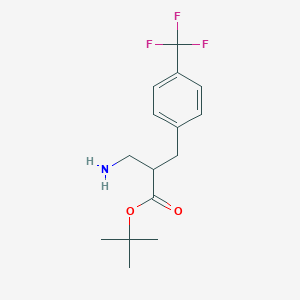
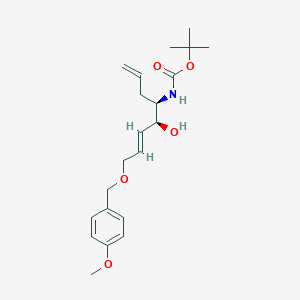
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)


![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B11828732.png)


![(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B11828742.png)
